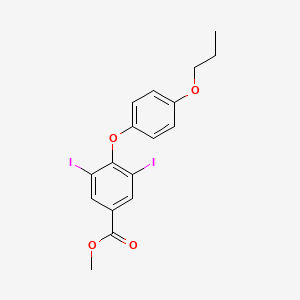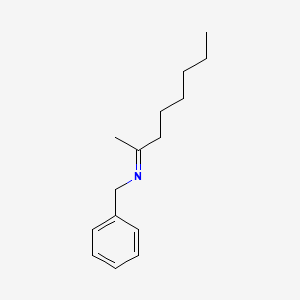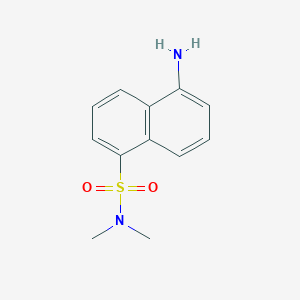
Benzene, (1,1,6,6-tetramethoxyhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a hexyl chain that has four methoxy groups attached at the 1 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1,1,6,6-tetramethoxyhexyl)-, typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product typically involves distillation and recrystallization techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1,1,6,6-tetramethoxyhexyl)-, undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler hydrocarbon structure.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are typical for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, (1,1,6,6-tetramethoxyhexyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzene, (1,1,6,6-tetramethoxyhexyl)-, involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups can influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its applications in organic synthesis and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Similar structure with different substitution pattern.
Benzene, 1,3,5-trimethoxy-: Fewer methoxy groups and different substitution pattern.
Benzene, 1,2,4,5-tetramethoxy-: Different substitution pattern.
Uniqueness
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
176853-30-8 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
1,1,6,6-tetramethoxyhexylbenzene |
InChI |
InChI=1S/C16H26O4/c1-17-15(18-2)12-8-9-13-16(19-3,20-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3 |
Clé InChI |
IBTAIUOQXAWGBC-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCC(C1=CC=CC=C1)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)




![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
